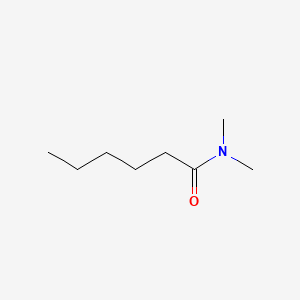

N,N-Dimethylhexanamid

Übersicht

Beschreibung

N,N-Dimethylhexanamide is a chemical compound that can be synthesized and utilized in various chemical reactions. Although the provided papers do not directly discuss N,N-Dimethylhexanamide, they do provide insights into the synthesis, structure, and reactivity of related N,N-dimethyl compounds and amides, which can be extrapolated to understand N,N-Dimethylhexanamide.

Synthesis Analysis

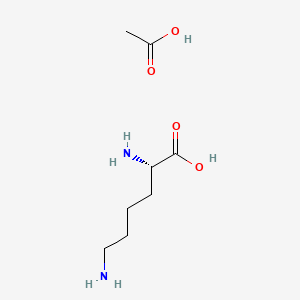

The synthesis of N,N-dimethyl compounds often involves the use of reagents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide, which can donate carbon, hydrogen, nitrogen, and oxygen atoms for the formation of various compounds under different experimental conditions . For instance, N,N-dimethyl derivatives of amino acids have been prepared through catalytic reductive condensation with formaldehyde . Similarly, N,N-dimethylformamidines have been synthesized from sulfonamides using the Vilsmeier reagent . These methods could potentially be adapted for the synthesis of N,N-Dimethylhexanamide.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl compounds can be characterized using techniques such as X-ray diffraction, as demonstrated in the synthesis of a zirconium complex with a phosphanylamide in the coordination sphere , and the crystal structure of a hydroxamic acid derivative . These studies reveal the importance of intermolecular hydrogen bonding and the spatial arrangement of atoms within the compounds, which are factors that would also be relevant to the structure of N,N-Dimethylhexanamide.

Chemical Reactions Analysis

N,N-dimethyl compounds participate in various chemical reactions. For example, N,N-dimethylformamide has been used as a carbon synthon for the synthesis of N-heterocycles . The reactivity of such compounds is influenced by their molecular structure, as seen in the study of N,N-dimethylamino acid N-oxides . The reactivity of N,N-Dimethylhexanamide would similarly depend on its functional groups and molecular geometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl compounds are determined by their molecular structure and functional groups. For instance, the solubility, hydrogen bonding, and vibrational frequencies of these compounds can be studied using spectroscopic methods and computational chemistry . The properties of N,N-Dimethylhexanamide, such as melting point, boiling point, solubility, and reactivity, would be influenced by its dimethylamide group and the hexanamide backbone.

Relevant Case Studies

While the provided papers do not include case studies on N,N-Dimethylhexanamide, they do offer insights into the applications of related compounds. For example, the proteolytic activity assay using N,N-dimethyl proteins demonstrates the utility of N,N-dimethyl groups in biochemical research . Additionally, the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine illustrates the use of N,N-dimethyl compounds in electrochemical and chemical syntheses . These examples highlight the versatility of N,N-dimethyl compounds in various fields, which could extend to the applications of N,N-Dimethylhexanamide.

Wissenschaftliche Forschungsanwendungen

Thermophysikalische Eigenschaftsforschung

“N,N-Dimethylhexanamid” ist eine Verbindung mit der Formel

C8H17NOC_8H_{17}NOC8H17NO

und einer molaren Masse von 143,23 . Es wurde kritisch auf seine thermophysikalischen Eigenschaften untersucht . Diese Eigenschaften umfassen:Pharmazeutischer Zwischenstoff

“this compound” wird als pharmazeutischer Zwischenstoff verwendet . Das bedeutet, dass es bei der Synthese verschiedener pharmazeutischer Arzneimittel eingesetzt wird. Die Einzelheiten dieser Anwendungen sind Eigentum der Pharmaunternehmen, die sie verwenden.

Massenspektrometrie

“this compound” wurde mit Massenspektrometrie untersucht . Diese Technik wird verwendet, um die Menge und Art der in einer Probe vorhandenen Chemikalien zu identifizieren, indem das Masse-Ladungs-Verhältnis und die Häufigkeit von Gasphasenionen gemessen werden.

Chemische Strukturanalyse

Die chemische Struktur von “this compound” wurde analysiert und ist als 2D-Mol-Datei oder als berechnete 3D-SD-Datei verfügbar . Diese Informationen sind in verschiedenen Forschungsbereichen nützlich, darunter Wirkstoffdesign, Materialwissenschaften und Umweltwissenschaften.

Thermochemische Datenforschung

“this compound” ist in den NIST/TRC Web Thermo Tables (WTT) enthalten, die Zugriff auf eine Sammlung von kritisch bewerteten thermodynamischen Eigenschaftsdaten für reine Verbindungen mit Schwerpunkt auf organischen Stoffen bieten . Diese Daten sind in verschiedenen Forschungsbereichen nützlich, darunter physikalische Chemie, chemische Verfahrenstechnik und Materialwissenschaften.

Dichteforschung

Die Dichte von “this compound” wurde als Funktion von Temperatur und Druck untersucht . Diese Informationen sind in verschiedenen Forschungsbereichen nützlich, darunter Materialwissenschaften, chemische Verfahrenstechnik und Umweltwissenschaften.

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dimethylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAERLTPBKQBWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064016 | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5830-30-8 | |

| Record name | N,N-Dimethylhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5830-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

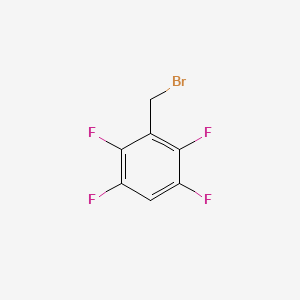

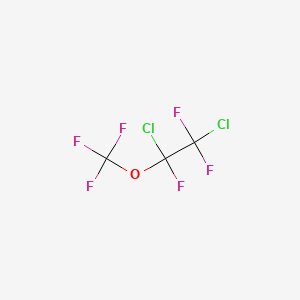

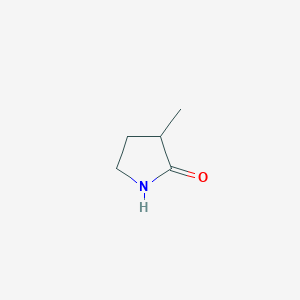

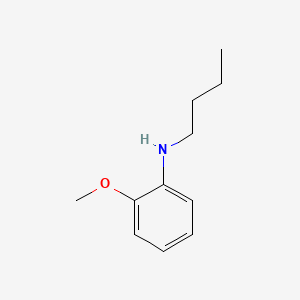

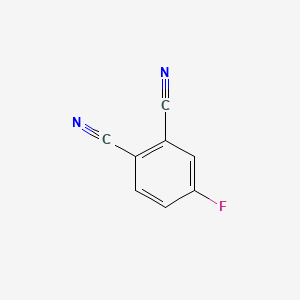

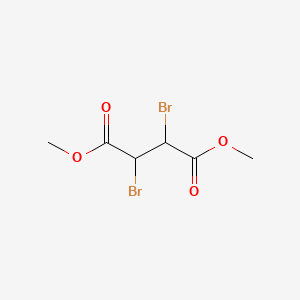

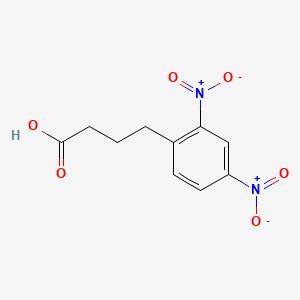

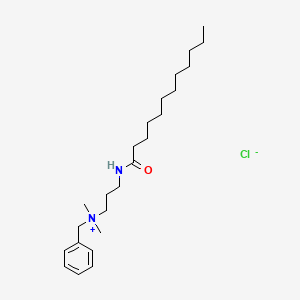

Feasible Synthetic Routes

Q & A

Q1: Can N,N-Dimethylhexanamide enhance the penetration of substances through the skin?

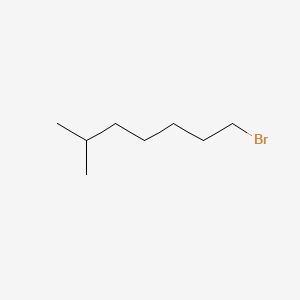

A: Yes, research suggests that N,N-Dimethylhexanamide can act as a skin permeation enhancer. A study [] investigated the influence of various alkyl chain lengths and polar head groups on chemical skin permeation enhancement. The results showed that N,N-Dimethylhexanamide, along with other N,N-dimethylalkanamides, effectively enhanced the flux of corticosterone across hairless mouse skin. The study concluded that the enhancer potency of this homologous series was primarily determined by the alkyl group chain length, with the polar head groups, including the amide group in N,N-Dimethylhexanamide, making similar contributions to the overall enhancement effect.

Q2: What is the role of N,N-Dimethylhexanamide in chemical synthesis?

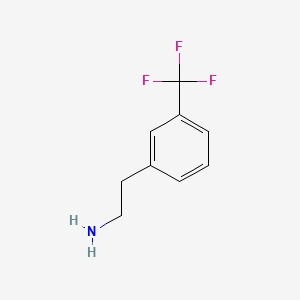

A: N,N-Dimethylhexanamide can be used as a reagent in the synthesis of other compounds. One study [] demonstrated that the phosphorane derived from tris-(dimethylamino)phosphine and iodine could efficiently convert hexanoic acid into N,N-Dimethylhexanamide at room temperature. This highlights the potential of N,N-Dimethylhexanamide as a building block in organic synthesis reactions.

Q3: Has N,N-Dimethylhexanamide been explored for any applications in renewable energy?

A: While not directly related to its synthesis or chemical behavior, N,N-Dimethylhexanamide has been investigated as a potential absorbent in solar-cooling applications []. Its thermodynamic properties, such as its boiling point, vapor pressure, and heat capacity, were studied to evaluate its suitability for use in absorption refrigeration systems powered by solar energy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)